N2,N2-Bis(carboximetil) N6-Boc-L-lisina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

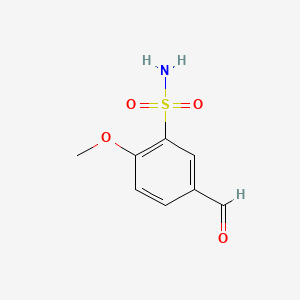

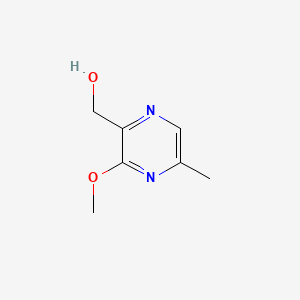

“N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine” is a chemical compound with the molecular formula C15H26N2O8 . It is a derivative of lysine, an essential amino acid . The compound has an average mass of 362.375 Da and a monoisotopic mass of 362.168915 Da .

Molecular Structure Analysis

The molecular structure of “N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine” is defined by its molecular formula, C15H26N2O8 . It has one defined stereocenter .Physical and Chemical Properties Analysis

“N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine” has a density of 1.3±0.1 g/cm3 . Its boiling point is 614.8±55.0 °C at 760 mmHg . The compound has a molar refractivity of 85.3±0.3 cm3 . It has 10 H bond acceptors, 4 H bond donors, and 13 freely rotating bonds . Its polar surface area is 153 Å2 .Aplicaciones Científicas De Investigación

Estas aplicaciones destacan la versatilidad de N2,N2-Bis(carboximetil) N6-Boc-L-lisina tanto en la investigación fundamental como en las aplicaciones prácticas. Sus propiedades únicas la convierten en una herramienta valiosa para científicos de diversas disciplinas . Si necesita más detalles o tiene alguna otra pregunta, no dude en preguntar. 😊

Safety and Hazards

When handling “N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Análisis Bioquímico

Biochemical Properties

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a competitive inhibitor of bitter taste receptor 4, with an IC50 of 59 nM . Additionally, it is used in the preparation of amino acid derivatives, which can serve as metal ion chelating agents. The interactions of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine with these biomolecules are primarily based on its structural features, which allow it to bind to specific sites on the target molecules.

Cellular Effects

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine influences various cellular processes and functions. Amino acids and their derivatives, including N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine, are recognized for their ergogenic benefits, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage . These effects are mediated through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a competitive inhibitor of bitter taste receptor 4, N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine binds to the receptor’s active site, preventing the binding of its natural ligand . This interaction results in the inhibition of the receptor’s activity, thereby modulating the associated signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. While specific data on the temporal effects of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine are limited, it is essential to consider the compound’s stability and potential degradation products when conducting in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing physical and mental performance. At higher doses, there may be potential toxic or adverse effects. It is important to determine the threshold levels and safe dosage ranges for N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine to avoid any harmful outcomes .

Metabolic Pathways

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. These interactions can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine can impact its bioavailability and effectiveness in biochemical applications .

Subcellular Localization

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is essential for elucidating its precise role in cellular processes .

Propiedades

IUPAC Name |

(2S)-2-[bis(carboxymethyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O8/c1-15(2,3)25-14(24)16-7-5-4-6-10(13(22)23)17(8-11(18)19)9-12(20)21/h10H,4-9H2,1-3H3,(H,16,24)(H,18,19)(H,20,21)(H,22,23)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJVHTFKVKHTIN-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718169 |

Source

|

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752200-93-4 |

Source

|

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

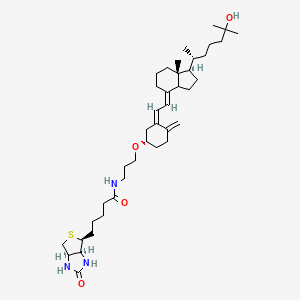

![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)

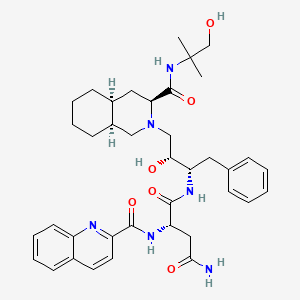

![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)